Melting Point as a Discriminator of Regioisomeric and Salt Form Purity
The melting point of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is reported as 209-210°C . This value serves as a quantitative differentiator from the closely related N-substituted analog, N-(benzimidazol-2-yl)-4-chloroaniline, which is commonly supplied as a hydrochloride salt with a melting point of 238-240°C .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 209-210°C |
| Comparator Or Baseline | N-(benzimidazol-2-yl)-4-chloroaniline hydrochloride (CAS 917974-07-3) |
| Quantified Difference | ~29-30°C lower melting point for the target free base form. |
| Conditions | Standard laboratory conditions, free base form of target compound vs. hydrochloride salt of analog. |
Why This Matters
A significantly lower melting point for the target compound indicates different intermolecular interactions and crystal lattice energy, which can affect its solubility, dissolution rate, and handling properties, making it distinct from its salt-form analog in any application requiring specific physical state or formulation.
